molecular formula C17H15N3O B232394 3-Phenyl-6-(3-toluidino)-4-pyridazinol

3-Phenyl-6-(3-toluidino)-4-pyridazinol

Cat. No.: B232394
M. Wt: 277.32 g/mol
InChI Key: REUIIRUSNYMPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-6-(3-toluidino)-4-pyridazinol is a heterocyclic compound featuring a pyridazinol core (a six-membered ring with two adjacent nitrogen atoms at positions 1 and 2). The molecule is substituted at position 3 with a phenyl group and at position 6 with a 3-toluidino moiety (a methyl-substituted aniline derivative).

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

6-(3-methylanilino)-3-phenyl-1H-pyridazin-4-one

InChI

InChI=1S/C17H15N3O/c1-12-6-5-9-14(10-12)18-16-11-15(21)17(20-19-16)13-7-3-2-4-8-13/h2-11H,1H3,(H2,18,19,21)

InChI Key

REUIIRUSNYMPEJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=CC(=O)C(=NN2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=O)C(=NN2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-phenyl-6-(3-toluidino)-4-pyridazinol and related compounds:

Compound Name Core Structure Substituents (Position 6) Biological Target/Application Key Findings Reference
This compound Pyridazinol 3-Toluidino (aromatic amine) Inferred: Kinase inhibition or herbicidal activity Hypothesized to modulate protein binding via toluidino group; no direct data available
MW01-2-069A-SRM Pyridazine 4-(Pyrimidin-2-yl)piperazinyl p38 MAPK (neuroinflammation) Potent inhibitor of neuroinflammatory cytokines; scaffold optimized via pharmacophore modeling
Cyclopyrimorate Pyridazinol 2-Methylphenoxy Homogentisate solanesyltransferase (HST) Herbicidal activity via plastoquinone biosynthesis disruption; substituents critical for HST binding
3-Phenyl-6-(thiophen-2-yl)isoxazolopyridine-4-carboxylic acid Isoxazolopyridine Thiophen-2-yl Unspecified Demonstrates impact of fused isoxazole ring on electronic properties; no reported biological activity

Key Observations:

Core Structure Impact: Pyridazinol derivatives (e.g., cyclopyrimorate) exhibit herbicidal activity, while pyridazine-based analogs (e.g., MW01-2-069A-SRM) target mammalian kinases. This suggests the core structure influences target selectivity . The pyridazinol ring’s dual nitrogen atoms may enhance hydrogen-bonding interactions compared to pyridazine or isoxazolopyridine cores.

Heterocyclic Substituents: MW01-2-069A-SRM’s piperazinyl-pyrimidinyl substituent enhances kinase inhibition via steric and electronic complementarity to p38 MAPK’s active site .

Biological Activity: Cyclopyrimorate’s methylphenoxy group is critical for HST binding, highlighting substituent position and size as determinants of herbicidal efficacy .

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